2-Fluoro-4-(trifluoromethyl)benzylamine

Catalog No.
S715342
CAS No.
239087-05-9
M.F
C8H7F4N
M. Wt
193.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(trifluoromethyl)benzylamine

CAS Number

239087-05-9

Product Name

2-Fluoro-4-(trifluoromethyl)benzylamine

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

InChI

InChI=1S/C8H7F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2

InChI Key

MQTBAGAVFDZXKF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CN

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CN

Organic Synthesis:

2-Fluoro-4-(trifluoromethyl)benzylamine is a valuable intermediate in organic synthesis due to the presence of both a reactive amine group and a fluorinated aromatic ring. The amine group can be readily modified to introduce various functionalities, while the fluorinated group can influence the reactivity and properties of the resulting molecule. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other functional materials [, ].

Medicinal Chemistry:

The unique combination of functionalities in 2-Fluoro-4-(trifluoromethyl)benzylamine makes it an attractive candidate for exploring new drug leads. The fluorinated group can improve the metabolic stability and bioavailability of drugs, while the amine group allows for the attachment of various pharmacophores []. This compound has been investigated for its potential activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].

2-Fluoro-4-(trifluoromethyl)benzylamine is a synthetic organic compound with the molecular formula C8H7F4NC_8H_7F_4N and a molecular weight of 193.14 g/mol. This compound features a benzylamine structure with both a fluoro group at the ortho position and a trifluoromethyl group at the para position, which significantly influences its chemical reactivity and biological properties. The presence of these fluorinated groups enhances its lipophilicity and metabolic stability, making it valuable in various applications, particularly in medicinal chemistry and synthetic processes.

  • Oxidation: The compound can be oxidized to yield corresponding benzaldehyde derivatives.
  • Reduction: Reduction reactions can produce amine derivatives with modified functional groups.
  • Substitution: The fluoro and trifluoromethyl groups can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
  • Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical choices.
  • Substitution Reagents: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed

The reactions of 2-Fluoro-4-(trifluoromethyl)benzylamine lead to various products, including:

  • Fluoro-substituted benzaldehydes
  • Reduced amine derivatives
  • Various substituted benzylamines.

2-Fluoro-4-(trifluoromethyl)benzylamine exhibits notable biological activity, particularly in medicinal chemistry. Its derivatives have been investigated for their potential to inhibit cancer cell proliferation by targeting specific cellular pathways. The unique combination of fluoro and trifluoromethyl groups enhances its interaction with molecular targets, which may contribute to its efficacy against certain diseases. Additionally, compounds with similar structures have demonstrated antimicrobial properties against fungi and Gram-positive bacteria.

Synthetic Routes

One common synthesis method involves the palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines. This reaction typically uses palladium(II) trifluoromethanesulfonate (Pd(OTf)₂) as a catalyst in an aqueous solvent environment.

Industrial Production

For large-scale production, automated synthesis systems may be employed alongside borohydride exchange resin (BER) to improve efficiency and yield during the synthesis process.

2-Fluoro-4-(trifluoromethyl)benzylamine is utilized in various fields:

  • Catalysis and Synthesis: It serves as a key intermediate in synthetic chemistry for introducing fluorinated groups into other compounds.
  • Medicinal Chemistry: The compound is explored for developing platinum(IV) complexes with anticancer properties.
  • Photoredox Catalysis: It is used in photo

The interaction studies of 2-Fluoro-4-(trifluoromethyl)benzylamine focus on its mechanism of action at the molecular level. The fluoro and trifluoromethyl groups enhance its binding affinity to specific enzymes and receptors, which can lead to therapeutic effects. Research indicates that this compound can modulate biological pathways that are crucial for cell survival and proliferation, thus presenting potential applications in targeted therapies for cancer and other diseases.

Several compounds share structural similarities with 2-Fluoro-4-(trifluoromethyl)benzylamine:

Compound NameCAS NumberSimilarityUnique Features
4-(Trifluoromethyl)benzylamineNot specified0.97Lacks the ortho fluoro group
4-FluorobenzylamineNot specified0.95Contains only a fluoro group
2-FluorobenzylamineNot specified0.95Has a fluoro group at the ortho position
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylmethanamineNot specified0.93Different amine configuration
(2-Fluoro-4,5-bis(trifluoromethyl)phenyl)methanamineNot specified0.93Additional trifluoromethyl substitution

Uniqueness

The uniqueness of 2-Fluoro-4-(trifluoromethyl)benzylamine lies in its combination of both fluoro and trifluoromethyl groups, which enhance its reactivity and applicability across various

XLogP3

1.8

Wikipedia

2-Fluoro-4-(trifluoromethyl)benzylamine

Dates

Modify: 2023-08-15

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